

An In-depth Technical Guide to Targeted Protein Degradation with Small Molecules

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-peg4-NH₂

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Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. Unlike traditional inhibitors that merely block a protein's function, TPD utilizes small molecules to hijack the cell's natural protein disposal machinery, leading to the selective elimination of a protein of interest (POI). This approach offers several advantages, including the potential for a more profound and durable biological effect, the ability to overcome resistance mechanisms associated with traditional inhibitors, and the possibility of addressing the non-enzymatic functions of proteins.

This technical guide provides an in-depth overview of the core concepts of TPD, focusing on two major classes of small molecule degraders: Proteolysis Targeting Chimeras (PROTACs) and molecular glues. We will delve into the mechanisms of action, provide detailed experimental protocols for key assays, present quantitative data for prominent degraders, and visualize the intricate biological pathways involved.

Core Mechanisms of Targeted Protein Degradation

The central principle of TPD is the induced proximity of a target protein to an E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system (UPS). This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Proteolysis Targeting Chimeras (PROTACs)

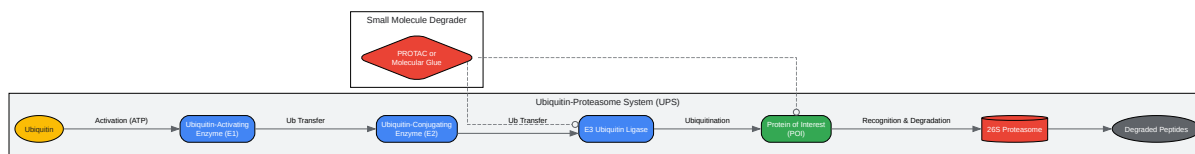
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.^{[1][2]} One ligand binds to the POI, while the other recruits an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).^{[2][3]} This dual binding brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.^[1] Within this complex, the E3 ligase catalyzes the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the proteasome.

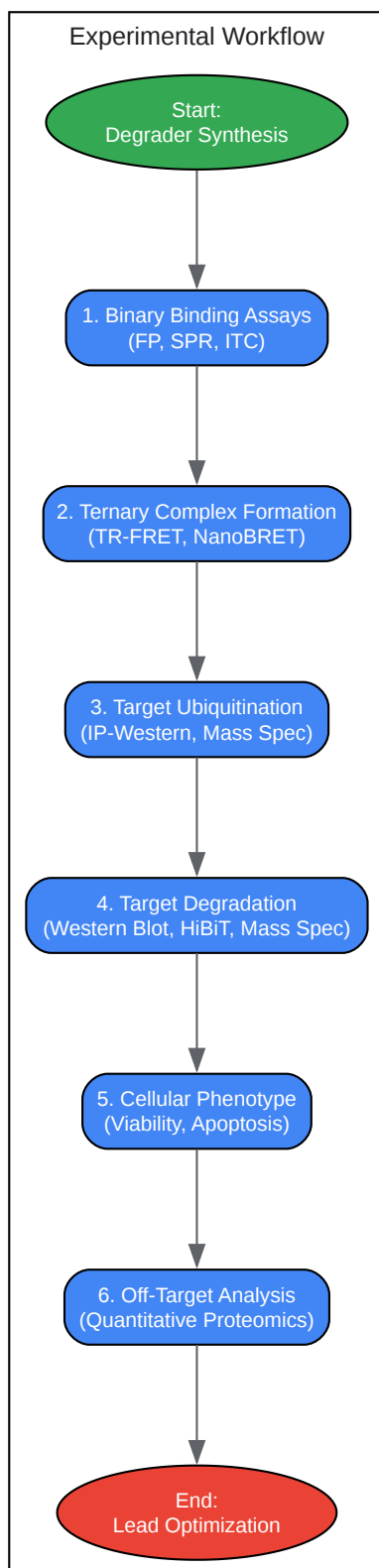
Molecular Glues

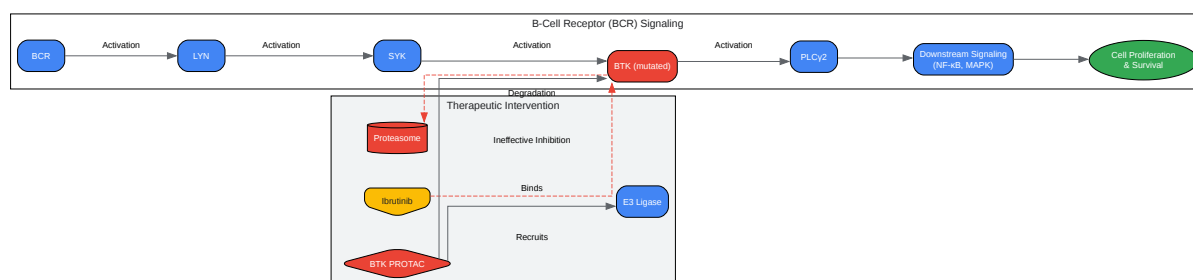
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally interact.^[4] Unlike PROTACs, which have distinct domains for target and E3 ligase binding, molecular glues typically bind to the E3 ligase and alter its surface to create a new binding site for the "neosubstrate" (the target protein).^[4] Prominent examples of molecular glues include the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, which recruit neosubstrates to the CRBN E3 ligase.

Key Signaling Pathways in Targeted Protein Degradation

The mechanism of action of targeted protein degradation involves the hijacking and manipulation of the cell's natural protein homeostasis machinery. The core of this process is the Ubiquitin-Proteasome System (UPS).







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